



Application Note: Quantitative Analysis of 16-Methyltetracosanoyl-CoA using LC-MS/MS

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Compound of Interest		
Compound Name:	16-Methyltetracosanoyl-CoA	
Cat. No.:	B15597919	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methyltetracosanoyl-CoA is a branched-chain very-long-chain acyl-Coenzyme A (VLC-acyl-CoA). Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in various anabolic and catabolic pathways. The accurate quantification of specific acyl-CoA species is crucial for understanding their roles in cellular processes and their association with metabolic disorders. This application note provides a detailed protocol for the sensitive and specific detection of **16-Methyltetracosanoyl-CoA** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established protocols for long-chain acyl-CoA analysis.[1][2][3][4][5]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of **16-Methyltetracosanoyl-CoA** from other cellular components. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) is used for detection and quantification.[1][2] The high selectivity of SRM allows for the accurate measurement of the target analyte even in complex biological samples. A stable isotope-labeled internal standard (e.g., a 13C-labeled long-chain acyl-CoA) is recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[6]



Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

- Materials:
 - Biological sample (e.g., tissue homogenate, cell lysate)
 - Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)
 - Extraction Solvent: Acetonitrile:Isopropanol (3:1, v/v)
 - 0.1 M Phosphate Buffer (pH 6.7)
 - Glacial Acetic Acid
 - SPE Cartridges (e.g., Mixed-mode)
 - Methanol
 - Water
 - 5% Ammonium Hydroxide in Methanol
- Procedure:
 - \circ To 100 µL of sample, add 20 µL of the internal standard solution.
 - Add 400 μL of cold Extraction Solvent.
 - Vortex vigorously for 30 seconds to precipitate proteins.
 - Add 100 μL of 0.1 M Phosphate Buffer and vortex again.
 - Centrifuge at 16,000 x g for 5 minutes at 4°C.



- Transfer the supernatant to a new tube and acidify with 15 μL of glacial acetic acid.
- Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
- Load the acidified supernatant onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
- Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- \circ Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:
 - UHPLC system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- · LC Conditions:
 - Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
 - Mobile Phase A: 10 mM Ammonium Hydroxide in Water
 - Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile
 - Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B







■ 10.1-12 min: 5% B

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

MS/MS Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Collision Gas: Argon

• SRM Transitions:

- The precursor ion ([M+H]+) for **16-Methyltetracosanoyl-CoA** (C42H76N7O17P3S) is m/z 1124.4.
- A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'phosphoadenosine diphosphate moiety (507 Da).[7][8][9]
- Another common product ion corresponds to the adenosine 3',5'-diphosphate fragment at m/z 428.0.[8][10][11]



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
16- Methyltetracosan oyl-CoA	1124.4	617.4 (Neutral Loss of 507)	100	40
16- Methyltetracosan oyl-CoA	1124.4	428.0	100	55
Internal Standard (e.g., C17:0- CoA)	1020.4	513.4 (Neutral Loss of 507)	100	40

Data Presentation

The following table summarizes representative validation data for a long-chain acyl-CoA assay, illustrating the expected performance of the method.

Parameter	Palmitoyl-CoA (C16:0)	Stearoyl-CoA (C18:0)	Oleoyl-CoA (C18:1)
Linear Range (pmol/injection)	0.1 - 50	0.1 - 50	0.1 - 50
Correlation Coefficient (r²)	>0.995	>0.995	>0.995
Limit of Quantification (LOQ) (pmol/injection)	0.1	0.1	0.1
Intra-day Precision (%RSD)	< 5%	< 5%	< 6%
Inter-day Precision (%RSD)	< 8%	< 9%	< 10%
Accuracy (% Recovery)	95 - 105%	93 - 107%	92 - 108%

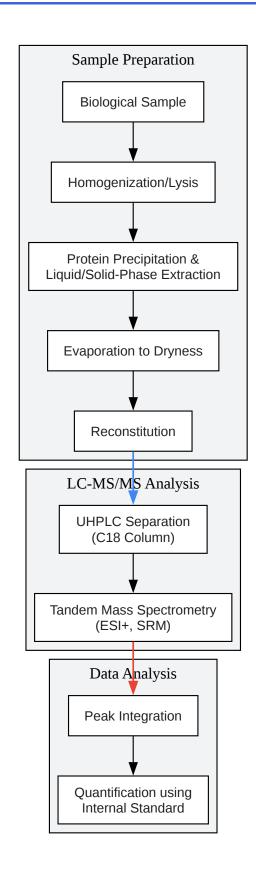


Data presented here are for illustrative purposes based on typical performance for long-chain acyl-CoAs. Actual results for **16-Methyltetracosanoyl-CoA** may vary.

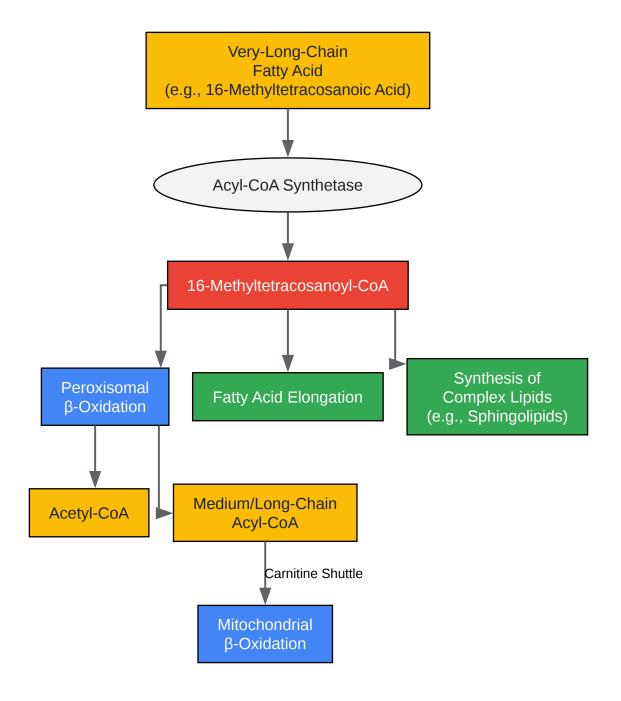
Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis of 16-Methyltetracosanoyl-CoA









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Methodological & Application





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